

Adenosine 5'-phosphorothioate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Adenosine 5'-phosphorothioate

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Introduction

Adenosine 5'-phosphorothioate (ATPaS) is a structurally analogous molecule to adenosine triphosphate (ATP) where a non-bridging oxygen atom in the alpha-phosphate group is substituted with a sulfur atom. This modification confers unique biochemical properties, most notably an increased resistance to enzymatic hydrolysis by nucleases.[1][2] This enhanced stability makes ATPaS a valuable tool in biochemical and pharmacological research, particularly in the study of purinergic signaling pathways and enzyme kinetics.[3][4] This guide provides an in-depth overview of the core biochemical properties of ATPaS, including its chemical structure, stability, and its role as an agonist at P2 purinergic receptors. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its application in research and drug development.

Core Biochemical Properties

Chemical Structure and Stability

The key structural feature of ATPaS is the replacement of an oxygen atom with a sulfur atom on the α -phosphate group. This phosphorothioate linkage significantly increases the molecule's resistance to cleavage by a variety of exonucleases and phosphodiesterases.[5][6] While snake venom phosphodiesterase can hydrolyze the Rp diastereomer of some phosphorothioate-containing oligonucleotides, the Sp diastereomer is generally more resistant.

[5] This increased stability is a critical property that allows ATPaS to persist in biological systems for longer durations compared to ATP, making it a suitable tool for studying sustained receptor activation and enzymatic inhibition.[1][7]

Table 1: Physicochemical Properties of **Adenosine 5'-phosphorothioate**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ N ₅ O ₁₂ P ₃ S	[8]
Molecular Weight	507.2 g/mol	[8]
Solubility	Soluble in water	[8]
Stability	More resistant to enzymatic hydrolysis than ATP	[1][7]

Interaction with Enzymes

ATPaS can act as a substrate, competitive inhibitor, or regulator for various enzymes that typically interact with ATP.[3][4] Its interaction is often stereospecific, with different enzyme classes showing preference for either the Rp or Sp diastereomer of the phosphorothioate group.[5]

- **Kinases:** Many kinases can utilize ATPaS as a substrate, transferring the thiophosphate group to their target molecules. This property is exploited in kinase activity assays to introduce a stable thiophosphate mark.
- **ATPases:** The rate of hydrolysis of ATPyS (a related analog with sulfur on the gamma-phosphate) by ATPase is significantly slower than that of ATP.[8] This resistance to hydrolysis makes phosphorothioate analogs useful for studying the non-hydrolytic functions of ATPases and for trapping enzymes in an ATP-bound state.
- **Ecto-nucleotidases:** These cell surface enzymes are responsible for the extracellular breakdown of nucleotides like ATP.[9][10] The phosphorothioate modification in ATPaS makes it more resistant to hydrolysis by ecto-nucleotidases compared to ATP, leading to prolonged signaling in the extracellular space.[11]

Role in Purinergic Signaling

Extracellular ATP is a key signaling molecule that activates P2 purinergic receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G-protein coupled receptors.[12] [13] ATPaS acts as a non-selective agonist at several of these P2 receptors, mimicking the action of ATP to elicit a range of cellular responses.

Table 2: Agonist Activity of ATPaS at P2 Receptors

Receptor Subtype	Agonist Activity	EC ₅₀ (μM)	Reference
P2Y ₁	Agonist	-	[13]
P2Y ₂	Agonist	-	[14]
P2Y ₄	Agonist (rat), Antagonist (human)	-	[15]
P2X ₁	Agonist	-	[12]
P2X ₂	Agonist	-	[16]
P2X ₃	Agonist	-	[12]
P2X ₄	Agonist	-	[16]
P2X ₅	Agonist	-	[16]
P2X ₇	Agonist	-	[16]

Note: Specific EC₅₀ values for ATPaS at all receptor subtypes are not readily available in the literature and can vary depending on the experimental system.

Activation of P2X receptors by ATPaS leads to the opening of ion channels and the influx of cations like Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades.[12] Activation of P2Y receptors by ATPaS triggers G-protein-mediated signaling pathways, leading to the activation of enzymes such as phospholipase C and the subsequent generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14] These signaling events can influence a wide array of cellular processes, including inflammation, neurotransmission, and cell proliferation.[17][18]

Experimental Protocols

Synthesis of Adenosine 5'-phosphorothioate

Several methods for the chemical synthesis of nucleoside 5'-(α -P-thio)triphosphates have been described. A common approach involves the activation of adenosine 5'-monophosphorothioate followed by the addition of pyrophosphate.[19] A one-pot synthesis strategy without the need for protecting groups on the nucleoside has also been reported, offering a more facile route to obtaining dNTP α S and NTP α S analogs.[20]

General One-Pot Synthesis Protocol (adapted from[20]):

- Dry the unprotected adenosine nucleoside and tributylammonium pyrophosphate under high vacuum.
- Prepare a mild phosphitylating reagent in situ by reacting 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one with tributylamine.
- React the phosphitylating reagent with the unprotected adenosine to selectively phosphitylate the 5'-hydroxyl group.
- Perform sulfurization of the resulting phosphite triester using a suitable sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione).
- Hydrolyze the product to yield the crude ATP α S.
- Purify the crude ATP α S using precipitation or chromatographic techniques such as HPLC.

ATPase Activity Assay

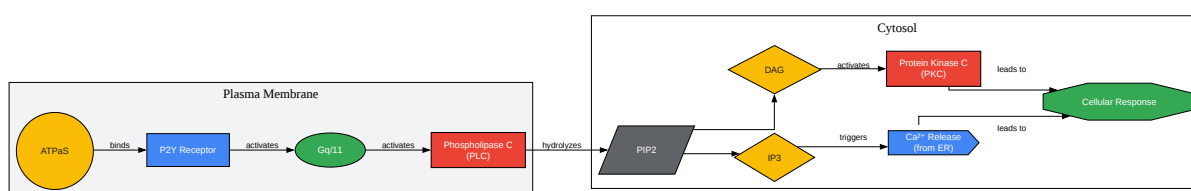
The resistance of ATP α S to hydrolysis can be quantified using a modified ATPase activity assay. This assay typically measures the amount of inorganic phosphate (Pi) released over time.

Protocol for ATPase Assay:

- Prepare a reaction buffer appropriate for the specific ATPase being studied (e.g., containing Tris-HCl, MgCl₂, and NaCl).

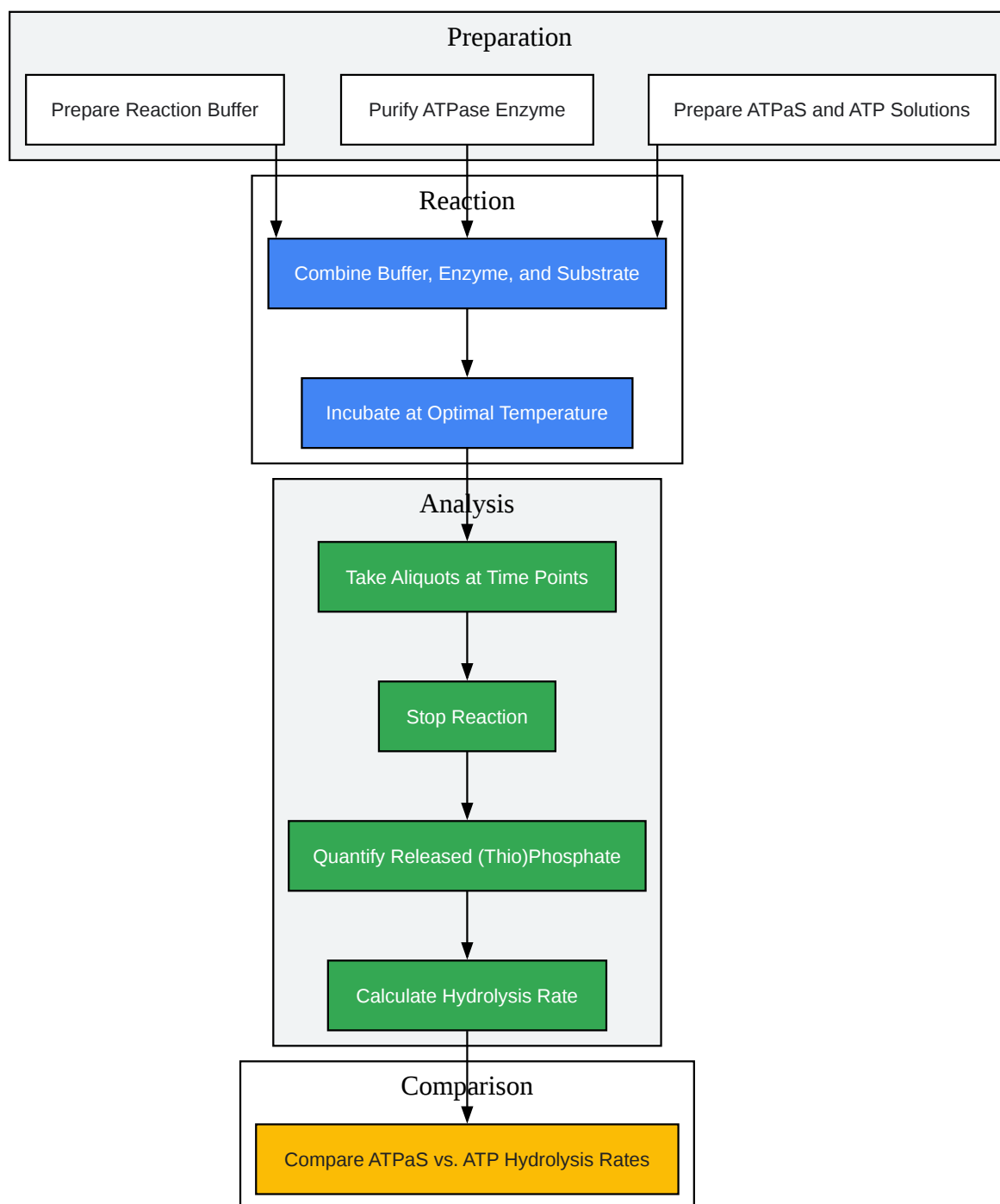
- Add the purified ATPase enzyme to the reaction buffer.
- Initiate the reaction by adding a known concentration of ATPaS. As a control, run a parallel reaction with ATP.
- Incubate the reaction at the optimal temperature for the enzyme.
- At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution containing malachite green and molybdate in an acidic environment).
- Quantify the amount of free thiophosphate or phosphate released using a colorimetric method, such as the malachite green assay, or by using radiolabeled $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ and separating the hydrolyzed phosphate by thin-layer chromatography.[\[21\]](#)[\[22\]](#)
- Calculate the rate of hydrolysis and compare the activity with ATPaS to that with ATP.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: P2Y Receptor Signaling Pathway Activated by ATPaS.



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Caption: Experimental Workflow for an ATPase Activity Assay.

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